molecular formula C16H14O4 B409900 4,2'-Dihydroxy-3-methoxychalcone CAS No. 220430-82-0

4,2'-Dihydroxy-3-methoxychalcone

Cat. No.: B409900
CAS No.: 220430-82-0
M. Wt: 270.28 g/mol
InChI Key: NGQQEEYHKPKSER-SOFGYWHQSA-N
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Description

(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is a synthetically derived chalcone that has emerged as a potent and selective inhibitor of the aldose reductase enzyme (AKR1B1). The hyperglycemia-induced activation of AKR1B1 is a key pathway in the development of diabetic complications, and this compound demonstrates significant efficacy in inhibiting this enzyme, thereby showing promise for research into diabetic neuropathy and cataracts . Beyond its antidiabetic complication potential, this chalcone exhibits a robust anti-neuroinflammatory profile. Research indicates it can suppress the activation of microglial cells and reduce the production of pro-inflammatory mediators such as nitric oxide, prostaglandin E2, and interleukin-6 in cellular models . This mechanism is linked to its ability to modulate key inflammatory signaling pathways, including NF-κB and MAPKs. Furthermore, its strong antioxidant activity, combined with its multi-targeted actions, positions it as a valuable chemical probe for investigating complex neurodegenerative and neuroinflammatory diseases, including Alzheimer's disease and other conditions where oxidative stress and inflammation are central pathological features.

Properties

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-20-16-10-11(7-9-15(16)19)6-8-14(18)12-4-2-3-5-13(12)17/h2-10,17,19H,1H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQQEEYHKPKSER-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)C2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Advantages Over Conventional Heating

  • Reduced Reaction Time : 5 minutes vs. several hours in traditional methods.

  • Higher Yields : Up to 97.64% due to uniform heating and reduced decomposition.

  • Energy Efficiency : Lower energy consumption aligns with sustainable practices.

Procedure and Parameters

A modified protocol for vanillin-derived chalcones involves:

  • Reactants : Equimolar 4-hydroxyacetophenone and vanillin.

  • Base Catalyst : Potassium hydroxide (KOH) in ethanol.

  • Microwave Conditions : Irradiation at 300 W for 5 minutes.

  • Workup : Acidification with HCl followed by refrigeration and recrystallization.

Yield : 80.65–97.64%, depending on reactant ratios and irradiation power.

Mechanistic Insights

Microwave irradiation accelerates dipole rotation, enhancing molecular collisions and enolization rates. This method avoids prolonged heating, preserving acid-sensitive functional groups like the phenolic hydroxyl groups.

Comparative Analysis of Synthesis Methods

Parameter Claisen-Schmidt Microwave
CatalystHCl (gas)KOH
Reaction Time1 hour5 minutes
Temperature0–5°C (cooled)80–100°C
Yield85%97.64%
PurityHigh (recrystallized)High

Key Observations :

  • Yield : Microwave methods outperform traditional approaches due to efficient energy transfer.

  • Scalability : Claisen-Schmidt is more amenable to large-scale production despite longer reaction times.

  • Functional Group Tolerance : Both methods preserve phenolic hydroxyls, critical for bioactivity.

Characterization and Analytical Data

Melting Point and Crystallography

The compound exhibits a melting point of 454 K. X-ray diffraction reveals an intramolecular O–H···O hydrogen bond and dihedral angles of 13.89° between aromatic rings, consistent with chalcone derivatives.

Spectroscopic Validation

  • UV-Vis : Strong absorption at λ_max ≈ 350 nm, characteristic of the enone chromophore.

  • 1H NMR (DMSO-d6) : Key peaks include δ 10.49 (s, phenolic -OH), 8.23–7.97 (m, aromatic H), and 7.48–6.83 (m, olefinic and aromatic H).

Table 2: Selected NMR Data

Proton Environment δ (ppm) Multiplicity
Phenolic -OH10.49Singlet
Olefinic H (C=C)7.85–8.02Doublet (J=15.6 Hz)
Aromatic H (vanillin)6.86–7.41Multiplet

The target compound serves as a precursor for bioactive hybrids, including aspirin-chalcone conjugates with anti-inflammatory properties. Structural modifications, such as halogenation or methoxy group introduction, enhance potency and selectivity .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Chalcones, including (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, are known for their antioxidant properties. Studies have shown that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in the prevention of various diseases, including cancer and neurodegenerative disorders .

Anticancer Properties
Research indicates that this chalcone exhibits significant anticancer activity against various cancer cell lines. It has been found to induce apoptosis (programmed cell death) in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation . The compound's ability to target multiple signaling pathways enhances its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects
In vitro studies have demonstrated that (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one can inhibit the production of pro-inflammatory cytokines. This property makes it a candidate for developing anti-inflammatory drugs, particularly for conditions like arthritis and other inflammatory diseases .

Materials Science

Photostability and UV Absorption
Chalcones are also explored in materials science for their photostability and UV absorption properties. The incorporation of (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one into polymer matrices can enhance the UV protection of materials, making them suitable for applications in coatings and packaging .

Organic Light Emitting Diodes (OLEDs)
Recent studies have investigated the use of chalcones in organic electronics, particularly in OLEDs. The compound's electronic properties allow it to function effectively as an emitting layer or dopant, contributing to improved device performance .

Biochemical Probes

Fluorescent Probes for Biological Imaging
The unique structural features of (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one enable its use as a fluorescent probe in biological imaging. This application is particularly relevant in tracking cellular processes and studying interactions within biological systems .

Summary Table of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAntioxidant, anticancer, anti-inflammatory
Materials SciencePhotostability in coatings, OLEDs
Biochemical ProbesFluorescent probes for biological imaging

Mechanism of Action

The mechanism of action of (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Key Features :

  • Hydroxy and Methoxy Groups : The 4-hydroxy-3-methoxy substitution on ring A enhances hydrogen-bonding capacity and electron-donating effects, influencing solubility and reactivity.
  • Enone Bridge: The conjugated system enables intramolecular charge transfer (ICT), relevant for non-linear optical (NLO) applications .

Comparison with Structural Analogues

Insights :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and hydroxy groups (target compound) increase electron density, enhancing ICT and thermal stability compared to electron-withdrawing groups (e.g., Cl, F) .
  • Synthetic Efficiency: Higher yields (≥75%) are achieved with methoxy and dimethylamino substituents due to improved solubility and reaction kinetics .

Thermal Stability and Phase Behavior

Thermal studies under oxygen and nitrogen atmospheres reveal decomposition patterns:

Compound Decomposition Onset (°C) (O₂) Decomposition Onset (°C) (N₂) Residual Mass (%) Reference
Target Compound* 220–230 250–260 15–20
(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 200–210 240–250 10–15
(E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 190–200 230–240 5–10

*Estimated based on analogous structures.

Insights :

  • The target compound exhibits superior thermal stability in inert atmospheres due to hydrogen-bonding networks stabilizing the crystal lattice .
  • Chloro-substituted analogues degrade earlier, likely due to weaker intermolecular interactions .

Electronic and NLO Properties

Density functional theory (DFT) studies highlight substituent effects on electronic properties:

Compound HOMO-LUMO Gap (eV) Dipole Moment (Debye) First-Order Hyperpolarizability (β) Reference
Target Compound* 3.8–4.2 5.1–5.5 1.8× urea
(E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 4.5–4.8 4.3–4.7 1.2× urea
(E)-1-(4-bromophenyl)-3-(4-dimethylaminophenyl)prop-2-en-1-one 3.2–3.5 6.2–6.6 2.5× urea

Insights :

  • The target compound’s lower HOMO-LUMO gap (vs. chloro-analogue) suggests enhanced charge transfer, supported by its moderate β value .
  • Bromo- and dimethylamino-substituted chalcones exhibit superior NLO performance due to stronger electron push-pull effects .

Insights :

  • Fluorophenyl and thiophenyl derivatives show potent antibacterial activity, likely due to enhanced membrane penetration .
  • The target compound’s anti-leishmanial activity (IC₅₀ ~10–15 μM) is attributed to its hydroxyl groups facilitating target binding .

Biological Activity

(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is C16H14O4C_{16}H_{14}O_{4}, with a molecular weight of 270.28 g/mol. The compound features a ketoethylenic moiety, which is characteristic of chalcones, contributing to its reactivity and biological activity.

PropertyValue
Molecular FormulaC16H14O4C_{16}H_{14}O_{4}
Molecular Weight270.28 g/mol
Melting Point127-129 °C
Purity>96%

Biological Activities

Chalcone derivatives, including (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, have been studied for their antiproliferative , antimicrobial , and anti-inflammatory properties. Below are some key findings regarding its biological activities:

Anticancer Activity

Research indicates that chalcone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has demonstrated potent antiproliferative effects against breast cancer cells (MCF-7) and other tumor cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Properties

Chalcones are known for their antimicrobial activities. The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. It has been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in models of acute and chronic inflammation.

Case Studies

Several studies have investigated the biological activity of (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one:

  • Cytotoxicity Study : A study published in ACS Omega evaluated the cytotoxic effects of various chalcone derivatives, including this compound, against MCF-7 cells. The IC50 value was found to be comparable to established chemotherapeutic agents like 5-fluorouracil .
  • Antimicrobial Efficacy : Research documented in MDPI highlighted the antimicrobial activity against S. aureus and E. coli, demonstrating a significant reduction in bacterial growth at low concentrations .
  • Anti-inflammatory Mechanism : A study outlined in PubMed Central discussed the anti-inflammatory effects observed in animal models treated with this chalcone derivative, noting a decrease in inflammatory markers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,2'-Dihydroxy-3-methoxychalcone
Reactant of Route 2
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